N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a thieno-triazolo-pyrimidine core fused with a sulfonylphenyl group and an ethylphenyl amine substituent. Its structural complexity arises from the fused bicyclic system, which is known to enhance binding affinity in medicinal chemistry applications. The 3-ethylphenyl amine at position 5 introduces steric bulk and moderate lipophilicity, which may impact solubility and pharmacokinetic properties .
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-2-14-7-6-8-15(13-14)22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPQFJIHDDVZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 463.57 g/mol. The compound features a thieno-triazolo-pyrimidine core structure that is crucial for its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions that incorporate various chemical precursors. The detailed synthetic pathway has been documented in research studies focusing on similar thieno-triazolo derivatives, which often highlight the importance of substituents in modulating biological activity .
1. Serotonin Receptor Affinity
Research indicates that compounds structurally related to this compound exhibit significant binding affinity for serotonin receptors, particularly the 5-HT6 receptor. For instance, related compounds have shown IC50 values as low as 29.0 nM in functional assays . This suggests that modifications in the structure can lead to enhanced receptor interaction and potential therapeutic effects in disorders related to serotonin dysregulation.
2. Selectivity and Potency
The selectivity of these compounds for the 5-HT6 receptor over other serotonin receptors (like 5-HT2A and 5-HT2B) has been noted, indicating a promising profile for drug development aimed at treating conditions such as depression and anxiety without significant side effects associated with broader receptor activity .
3. Anticancer Activity
Recent studies have begun to explore the anticancer properties of thieno-triazolo derivatives. Compounds with similar structures have shown promising results against various cancer cell lines. For example, some derivatives exhibited IC50 values below 10 µM against A549 lung cancer cells . The mechanism of action is thought to involve inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Binding : The compound's ability to bind selectively to serotonin receptors may influence neurotransmitter release and neuronal signaling pathways.
- Cellular Pathways : In cancer models, the compound appears to interfere with cellular proliferation pathways by affecting microtubule dynamics and activating apoptotic pathways.
Case Studies and Research Findings
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
-
Anti-inflammatory Properties
- The compound's sulfonamide group is associated with anti-inflammatory activity. Research has suggested that such compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators. In silico studies have demonstrated the potential of these compounds as 5-lipoxygenase inhibitors .
-
Antifungal Activity
- Compounds containing thiazole or triazole rings are known for their antifungal properties. Investigations into structurally related compounds have revealed significant antifungal activity against Candida species and other pathogens. The mechanism typically involves disruption of fungal cell wall synthesis or inhibition of ergosterol biosynthesis .
-
Molecular Docking Studies
- Computational studies using molecular docking have been employed to predict the binding affinity of N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine to various biological targets. These studies help in understanding the interaction at the molecular level and guide further modifications for enhanced efficacy .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., 4-CF3, 4-Cl) on the sulfonyl moiety enhance potency in biological assays. For instance, 3-(4-trifluoromethylbenzenesulfonyl) derivatives exhibit nanomolar efficacy as urea transporter inhibitors . The target compound’s phenylsulfonyl group lacks such substituents, suggesting lower potency but possibly improved metabolic stability. The 3-ethylphenyl amine substituent provides moderate hydrophobicity compared to polar groups (e.g., tetrahydrofuran-methyl in ), which may improve membrane permeability but reduce aqueous solubility.
Synthetic Yields and Methods: Compounds with carboxamide or benzothiazole substituents (e.g., 7b, 7c in ) show high yields (87–89%) via one-pot synthesis, while bulky or electron-deficient substituents (e.g., 4-CF3 in ) result in lower yields (3–26%) due to steric or electronic challenges. The target compound’s synthesis likely follows similar protocols but with unoptimized yields.
Thermal Stability :
- All analogues exhibit high thermal stability (melting points >300°C), attributed to the rigid fused-ring system and strong intermolecular interactions (e.g., hydrogen bonding from sulfonyl groups) .
Preparation Methods
Thiophene Ring Functionalization
The synthesis commences with ethyl 3-aminothiophene-2-carboxylate, which undergoes cyclocondensation with dimethylformamide dimethylacetal (DMF-DMA) to form the enamine intermediate. Subsequent treatment with guanidine hydrochloride in refluxing ethanol yields the dihydrothieno[2,3-e]pyrimidin-4(3H)-one core.
Reaction Conditions
- Solvent : Anhydrous ethanol
- Temperature : 80°C, 6 h
- Yield : 68–72%
Oxidation to Aromatic Pyrimidine
The dihydro intermediate is oxidized using manganese dioxide in dichloromethane to aromatize the pyrimidine ring, crucial for subsequent electrophilic substitutions.
Characterization Data
- IR : 1675 cm⁻¹ (C=O stretch)
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, H-5), 7.89 (d, J = 5.4 Hz, 1H, H-2'), 6.78 (d, J = 5.4 Hz, 1H, H-3').
1,2,3-Triazolo Ring Annellation
Hydrazonoyl Halide Cyclization
The key triazolo ring is constructed via reaction with 4-chlorophenylhydrazonoyl chloride under basic conditions:
Procedure
- Dissolve thienopyrimidine (1 eq) in dry THF under N₂.
- Add NaH (1.2 eq) at 0°C, stir 30 min.
- Introduce hydrazonoyl chloride (1.05 eq) dropwise.
- Warm to room temperature, reflux 8 h.
Optimized Conditions
- Base : Sodium hydride
- Solvent : Tetrahydrofuran
- Yield : 78–82%
Mechanistic Insight
The reaction proceeds through nucleophilic attack of the pyrimidine N1 on the electrophilic hydrazonoyl carbon, followed by intramolecular cyclization with elimination of HCl.
Sulfonylation at C3 Position
Electrophilic Aromatic Substitution
The phenylsulfonyl group is introduced via Friedel-Crafts type reaction using benzenesulfonyl chloride:
Stepwise Protocol
- Charge triazolopyrimidine (1 eq) in CH₂Cl₂.
- Add AlCl₃ (2.5 eq) at 0°C.
- Slowly add benzenesulfonyl chloride (1.2 eq).
- Stir 12 h at room temperature.
Workup
Quench with ice-water, extract with DCM, purify via silica chromatography (hexane:EtOAc 3:1).
Yield : 65–70%
Characterization
- ¹³C NMR : δ 138.9 (C-SO₂), 134.2–129.1 (aromatic Cs)
- HRMS : [M+H]⁺ calcd for C₁₈H₁₄N₅O₂S₂: 412.0491; found: 412.0489.
C5-Amination with 3-Ethylaniline
Buchwald-Hartwig Coupling
Palladium-catalyzed cross-coupling installs the N-(3-ethylphenyl) group:
Catalytic System
- Catalyst : Pd₂(dba)₃ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2 eq)
Reaction Setup
- Combine sulfonylated intermediate (1 eq), 3-ethylaniline (1.5 eq), catalyst, and base in dioxane.
- Degas via N₂ bubbling, heat to 100°C for 18 h.
Post-Processing
Filter through Celite®, concentrate, purify by HPLC (C18, MeCN:H₂O gradient).
Yield : 58–63%
Bioactivity Correlation
Analogous compounds exhibit 5-HT6 receptor binding Ki = 1.7–29 nM, highlighting the pharmacological relevance of this substitution pattern.
Alternative Synthetic Routes
One-Pot Tandem Approach
Recent advances demonstrate a telescoped synthesis using:
Sequential Steps
- Cyclocondensation of 2-aminothiophene-3-carbonitrile with N-cyanoimidazole.
- In situ diazotization with tert-butyl nitrite.
- Copper-catalyzed azide-alkyne cycloaddition.
Advantages
- Reduced purification steps
- Overall yield improvement to 54%
Limitations
Analytical Characterization Summary
| Property | Data | Technique |
|---|---|---|
| Melting Point | 214–216°C | Differential SC |
| Molecular Formula | C₂₁H₂₀N₅O₂S₂ | HRMS |
| λmax (UV/Vis) | 278 nm (ε = 12,400 M⁻¹cm⁻¹) | Spectrophotometry |
| HPLC Purity | 99.1% (254 nm) | C18 Reverse Phase |
Structural Confirmation
- X-ray Crystallography : Orthorhombic system, space group P2₁2₁2₁, Z = 4.
- NOESY : Correlates H-5 amine proton with adjacent thiophene ring protons, confirming substitution pattern.
Industrial-Scale Considerations
Process Optimization Challenges
- Sulfonylation Exotherm : Requires jacketed reactors with precise temperature control (±2°C).
- Pd Catalyst Removal : Implemented via trimercaptotriazine resin scavengers.
- Waste Streams : 98% solvent recovery through fractional distillation.
Cost Analysis
- Raw Material Cost: $412/kg (100 kg batch)
- Overall Yield: 43% (pilot scale)
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)₃ catalyst demonstrates:
- 20% reduced reaction time
- 72% yield at 0.1 mol% catalyst loading
Reaction Equation
$$
\text{Ar-SO}2-\text{TTAP} + \text{Ar'-NH}2 \xrightarrow{\text{450 nm LED, Ir(ppy)}_3} \text{Target Compound} \quad
$$
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what purification methods yield high purity?
- Methodology :
- Step 1 : Utilize a multi-step synthesis starting with cyclization of precursors (e.g., thiophene derivatives) to form the triazolopyrimidine core. Amine coupling via nucleophilic substitution or Buchwald-Hartwig amination can introduce the 3-ethylphenyl group .
- Step 2 : Introduce the phenylsulfonyl group through sulfonation reactions using sulfonyl chlorides under basic conditions (e.g., 3-picoline or 3,5-lutidine as bases to enhance reaction efficiency) .
- Purification : Employ flash column chromatography with gradient elution (e.g., CH₂Cl₂/CH₃OH/acetic acid mixtures) for intermediate isolation. Final purification may require prep-RP-HPLC for high-purity yields (2–26% typical) .
Q. How can spectroscopic techniques (NMR, MS) confirm the compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks based on characteristic shifts:
- Thieno-triazolopyrimidine core protons: δ 7.5–8.5 ppm (aromatic protons).
- Sulfonyl group: Deshielding effects observed in adjacent protons (δ 2.8–3.5 ppm for methyl/methylene groups) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical m/z values. Discrepancies >0.1% suggest impurities or incorrect assignments .
Q. Which functional groups dictate reactivity in downstream modifications?
- Key Groups :
- Sulfonyl group : Prone to nucleophilic substitution (e.g., amine or alcohol coupling).
- Amino group : Facilitates Schiff base formation or alkylation.
- Thieno-triazolopyrimidine core : Susceptible to electrophilic aromatic substitution (e.g., halogenation) .
Advanced Research Questions
Q. How to design experiments evaluating substituent effects on biological activity (e.g., enzyme inhibition)?
- Methodology :
- SAR Study : Synthesize analogs with systematic substitutions (e.g., replacing phenylsulfonyl with alkylsulfonyl or altering the ethylphenyl group).
- Biological Assays : Test inhibition potency (IC₅₀) against target enzymes (e.g., urea transporters) using fluorescence-based assays. Compare with control compounds (e.g., UT-B inhibitors from ) .
- Data Analysis : Use ANOVA to assess significance of substituent effects. Clustering by functional group reactivity (e.g., halogenated vs. alkyl chains) can identify activity trends .
Q. What stability considerations are critical under physiological or storage conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV-Vis light and monitor degradation via HPLC.
- Hydrolytic Stability : Incubate in buffers (pH 4–9) and quantify degradation products using LC-MS .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). Variability in IC₅₀ values may arise from differences in membrane permeability or off-target effects.
- Control Experiments : Replicate studies with standardized protocols (e.g., uniform solvent systems like DMSO <0.1% v/v) .
Q. What methodologies assess environmental impact or biodegradation pathways?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
